5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of benzodioxoles and oxadiazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzodioxole ring fused to an oxadiazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target proteins likeGlycogen synthase kinase-3 beta (GSK-3β) .
Biochemical Pathways
Compounds with similar structures have been known to regulate multiple signaling pathways such asAkt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Result of Action
Compounds with similar structures have been known to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with a suitable nitrile or ester in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the attached functional groups and overall structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Similar in having both benzodioxole and oxadiazole rings but with different substituents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of benzodioxole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity.
Biological Activity
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
The molecular formula of this compound is . Its structural representation includes a benzodioxole moiety attached to an oxadiazole ring, which is significant for its biological activity.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C15H11N3O3 |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |
InChI | InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15... |
InChIKey | UQRGDXNZCZWZES-UHFFFAOYSA-N |
Antidiabetic Potential
Recent research has highlighted the potential antidiabetic properties of compounds containing the oxadiazole structure. For instance, derivatives that combine oxadiazole with other scaffolds have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate digestion. A study indicated that certain oxadiazole derivatives exhibited up to 87.5% inhibition at specific concentrations, outperforming standard antidiabetic drugs like acarbose .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of benzothiazole and oxadiazole derivatives. A study synthesized novel compounds based on these structures and evaluated their efficacy against seizures using both in vitro and in vivo methods. Some derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that the oxadiazole moiety may enhance neuroprotective properties .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes like α-amylase and various receptors involved in seizure activity. This binding often involves hydrogen bonding and hydrophobic interactions, which are critical for their pharmacological effects .
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Antidiabetic Agents : A study synthesized a series of oxadiazole derivatives and tested their inhibitory effects on α-amylase. The most potent derivative showed a significant reduction in glucose absorption in vitro.
- Anticonvulsant Evaluation : Another research focused on testing several oxadiazole derivatives for their anticonvulsant activity using established seizure models. Compounds were evaluated for their protective effects against induced seizures and showed promising results.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBBDXAHGPAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230830 | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80987-71-9 | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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